molecular formula C20H18ClN3O2S B11266143 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B11266143
M. Wt: 399.9 g/mol
InChI Key: DYLZOKCLUKXDIK-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, a chlorophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazine ring and the chlorophenyl group. The key steps include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.

    Attachment of the acetamide moiety: The final step involves the reaction of the intermediate compound with acetic anhydride and an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O2S/c1-2-14-6-8-16(9-7-14)23-18(25)13-27-19-20(26)24(11-10-22-19)17-5-3-4-15(21)12-17/h3-12H,2,13H2,1H3,(H,23,25)

InChI Key

DYLZOKCLUKXDIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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